Evobrutinib is a highly selective, covalent, and orally bioavailable Bruton’s tyrosine kinase (BTK) inhibitor. [, , ] It is a second-generation BTK inhibitor [] currently in Phase III trials for the treatment of relapsing multiple sclerosis. [] It is also being investigated for its potential in treating other autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. [, , , , ] Evobrutinib's mechanism of action centers on its ability to irreversibly bind to BTK, thereby inhibiting its activity. [] This inhibition impacts various cellular processes, notably the B-cell receptor and Fc receptor signaling pathways, both of which play significant roles in immune responses. [, , ]
Evobrutinib is a novel compound developed as an oral, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme involved in B-cell receptor signaling. This compound, identified by the code M2951, is designed to treat various autoimmune diseases and certain types of cancers by modulating B-cell activity. It was developed by Merck and has shown promise in clinical trials for conditions such as multiple sclerosis and rheumatoid arthritis .
Evobrutinib belongs to the class of small-molecule inhibitors targeting BTK. Its classification as a covalent inhibitor distinguishes it from other BTK inhibitors, such as Ibrutinib, due to its higher selectivity and reduced off-target effects. This specificity is particularly beneficial in minimizing side effects associated with non-selective inhibition of BTK .
The synthesis of evobrutinib involves several key steps that utilize various chemical reactions. One prominent method includes the use of 11C-carbonylation for radiolabeling purposes, which allows for the incorporation of carbon-11 into the compound. This technique employs a palladium-catalyzed reaction that facilitates the formation of the desired product from precursors in a controlled environment. The process typically yields radiochemical outputs suitable for clinical applications, with efficiencies ranging from 3.3% to 12.8% .
In another synthesis pathway, evobrutinib is synthesized through a series of reactions involving the formation of key intermediates followed by cyclization and functional group modifications. The precise technical details involve optimizing reaction conditions, such as temperature, solvent choice, and catalyst selection to maximize yield and purity .
The molecular structure of evobrutinib can be represented by its chemical formula . The compound features a complex arrangement that includes a pyrazolo[3,4-d]pyrimidin-4-amine core structure, which is essential for its biological activity against BTK. The specific stereochemistry and functional groups attached to this core are critical for its binding affinity and selectivity .
Evobrutinib undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
Technical details regarding these reactions often involve specific conditions such as temperature control, pH adjustments, and the use of protective groups during synthesis to enhance yield .
Evobrutinib exerts its therapeutic effects primarily through the irreversible inhibition of BTK. The mechanism involves:
Data from pharmacokinetic studies indicate that evobrutinib achieves significant occupancy at therapeutic doses, confirming its efficacy in modulating B-cell activity .
Relevant analyses include high-performance liquid chromatography (HPLC) methods used to quantify evobrutinib concentrations in biological samples during clinical studies .
Evobrutinib has significant potential applications in treating various autoimmune diseases such as:
Moreover, evobrutinib's ability to selectively inhibit BTK positions it as a valuable tool in both clinical settings and research focused on B-cell biology and related pathologies .
Bruton's tyrosine kinase (BTK) is a non-receptor cytoplasmic kinase belonging to the Tec kinase family, serving as a critical signaling node in both adaptive and innate immunity. In B cells, BTK mediates signals downstream of the B-cell receptor (BCR), orchestrating maturation, proliferation, survival, antigen presentation, and differentiation into antibody-producing plasma cells [2]. The kinase activates phospholipase Cγ2 (PLCγ2), triggering calcium release and nuclear factor-κB (NF-κB) signaling, ultimately driving inflammatory gene expression [8]. Beyond B cells, BTK is expressed in myeloid lineage cells (monocytes, macrophages, microglia) where it regulates Fc receptor signaling pathways. This enables BTK to control phagocytosis, cytokine production (TNF-α, IL-6, IL-1β), and inflammatory mediator release [2] [8]. Microglial BTK activation is particularly relevant in neuroinflammatory contexts, promoting myelin phagocytosis and sustaining CNS-compartmentalized inflammation [2]. The dual role in adaptive B-cell responses and innate myeloid cell activation positions BTK as a master regulator of interconnected immunological cascades driving autoimmune pathology.
BTK inhibition offers a compelling strategy for modulating multiple immune cell populations implicated in autoimmune pathogenesis. Unlike B-cell depleting therapies (e.g., anti-CD20 antibodies), BTK inhibitors permit B-cell survival while attenuating their activation and inflammatory functions [2]. This approach preserves protective humoral immunity to a greater extent than depletion strategies. Crucially, small-molecule BTK inhibitors can penetrate the blood-brain barrier (BBB), reaching CNS-resident immune cells—microglia and border-associated macrophages—that contribute to neurodegenerative and neuroinflammatory processes [2]. In multiple sclerosis (MS), these cells drive "smoldering" inflammation associated with progressive tissue damage, which remains inadequately addressed by current disease-modifying therapies [2] [10]. BTK inhibition also targets osteoclasts (reducing bone erosion in rheumatoid arthritis) and mast cells (inhibiting anaphylaxis) [8], demonstrating therapeutic versatility across autoimmune and inflammatory conditions where dysregulated B-cell and myeloid cell activity converge.
The rationale for BTK inhibition in MS stems from compelling evidence linking B cells and myeloid cells to disease pathogenesis. While B-cell depletion therapies effectively reduce relapses in relapsing-remitting MS (RRMS), their impact on progressive disease forms and CNS-compartmentalized inflammation remains limited [2]. BTK inhibitors simultaneously target B cells (reducing antigen presentation, cytokine production) and microglia/macrophages (suppressing pro-inflammatory activation and myelin phagocytosis) [2] [10]. Preclinical MS models demonstrate that BTK inhibitors reduce leptomeningeal inflammation, microglial activation, and demyelination [2]. Crucially, BTK inhibitors cross the BBB, achieving pharmacologically relevant concentrations in the CNS parenchyma to modulate neuroinflammation directly [2]. This dual peripheral and central activity positions them to address both acute inflammatory activity (relapses) and chronic "smoldering" pathology driving disability progression—a significant unmet need in MS therapeutics. Similar rationales extend to systemic lupus erythematosus (SLE), where BTK inhibition targets autoreactive B cells and plasma cells, and rheumatoid arthritis (RA), where it impacts B cells and osteoclasts [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7